molecular formula C24H23ClO2 B561947 CID 71434057 CAS No. 1020719-27-0

CID 71434057

Cat. No.: B561947
CAS No.: 1020719-27-0
M. Wt: 383.927
InChI Key: QDLAEGCSWYNGSD-ZBJDZAJPSA-N
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Description

CID 71434057 is a complex organic compound with a unique structure This compound is characterized by the presence of deuterium atoms (d5) and a combination of phenyl, hydroxyphenyl, and chloroethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71434057 typically involves multiple steps. The process begins with the preparation of the starting materials, which include deuterated benzene derivatives and chloroethoxyphenyl compounds. These starting materials undergo a series of reactions, including halogenation, alkylation, and coupling reactions, to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

CID 71434057 can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution of the chloroethoxy group can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, CID 71434057 is used as a model compound to study reaction mechanisms and kinetics. Its unique structure allows researchers to investigate the effects of deuterium substitution on reaction rates and pathways.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a valuable tool for probing the mechanisms of enzyme catalysis and drug-receptor interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity make it a candidate for the development of new drugs targeting specific molecular pathways involved in diseases.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of other complex organic molecules. Its versatility and reactivity make it a valuable building block for the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 71434057 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, CID 71434057 stands out due to its deuterium substitution and the presence of multiple functional groups. These features enhance its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLAEGCSWYNGSD-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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